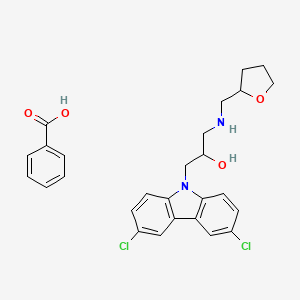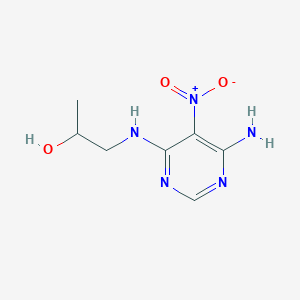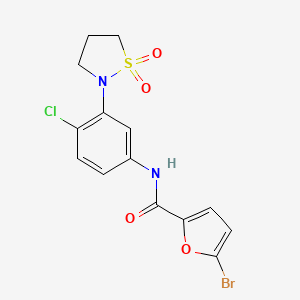![molecular formula C19H21N3O4S B2766345 N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320853-35-6](/img/structure/B2766345.png)
N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule appears to be a complex organic compound, likely used in advanced chemistry or pharmacology research. It contains several functional groups, including an acetylphenyl group, a dioxidotetrahydrothiophenyl group, and a tetrahydrocyclopenta[c]pyrazole group. These groups suggest that the molecule may have interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecule’s structure, as indicated by its name, is quite complex. It includes a pyrazole ring, which is a type of aromatic organic compound, and a cyclopentane ring, which is a type of cycloalkane. It also includes several other functional groups.Chemical Reactions Analysis
The types of reactions this molecule can undergo would depend on the specific functional groups present in the molecule. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would depend on the specific functional groups present. For example, the presence of the acetyl group could influence the molecule’s polarity and solubility.Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives are synthesized and characterized using various chemical analyses, including FT-IR, NMR (1H and 13C), MS, and UV–visible spectra. These compounds often exhibit complex crystal structures and are analyzed for their molecular geometries and electronic structures using ab initio methods, HF, and DFT/B3LYP functional. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in materials science and pharmaceutical research (Kumara et al., 2018).
Antimicrobial Activity
Several pyrazole-1-carboxamide derivatives have been synthesized and tested for their antimicrobial activities. These studies aim to discover new compounds with potent antibacterial and antifungal properties, which are critical in developing new medications to combat resistant microbial strains (Sharshira & Hamada, 2011).
Molecular Interaction Studies
Research into the molecular interactions of pyrazole derivatives with specific receptors, such as the CB1 cannabinoid receptor, provides insights into the design of selective antagonists for therapeutic purposes. These studies involve conformational analysis and pharmacophore modeling to understand how these compounds interact at the molecular level, offering a foundation for drug discovery and development (Shim et al., 2002).
Cytotoxicity and Antitumor Activities
The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic and antitumor activities against various cancer cell lines indicate the potential of these compounds as anticancer agents. Such studies are vital for identifying new therapeutic agents that could lead to effective cancer treatments (Hassan et al., 2014).
Antifungal and Insecticidal Activities
Research into pyrazoline derivatives incorporating beta-methoxyacrylate pharmacophores has shown promising fungicidal and insecticidal activities. These studies are essential for developing new pesticides and fungicides that can be used in agriculture to protect crops from pests and diseases (Zhao et al., 2008).
Safety And Hazards
As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Orientations Futures
The potential applications and future directions for this molecule would depend on its specific physical and chemical properties, as well as any biological activity it might have.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(23)13-4-2-5-14(10-13)20-19(24)18-16-6-3-7-17(16)21-22(18)15-8-9-27(25,26)11-15/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMYJNMDHVHWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

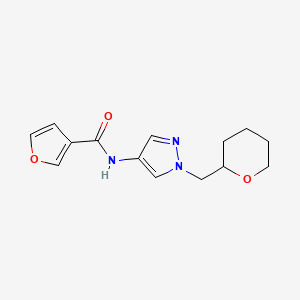
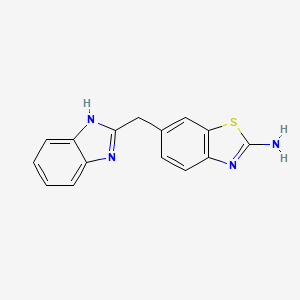
![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)
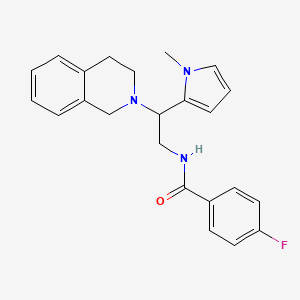
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)
![[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2766279.png)
